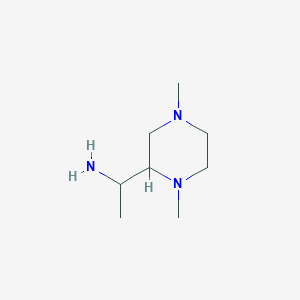

1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(1,4-dimethylpiperazin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-7(9)8-6-10(2)4-5-11(8)3/h7-8H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHRACQMCWVBQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(CCN1C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine typically involves the reaction of 1,4-dimethylpiperazine with ethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine-Ethanamine Derivatives

Key Observations:

- Substituent Effects: The 1,4-dimethyl configuration in the target compound reduces steric hindrance compared to bulkier aryl or heteroaryl substituents (e.g., in Avapritinib or the 2,3-dimethylphenyl derivative in ). This may enhance solubility and metabolic stability.

- Functional Group Diversity: Fluorine in 1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine introduces electronegativity, which can improve binding affinity to hydrophobic pockets in enzymes or receptors .

Biological Activity

1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine, also known as DMPEA, is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, relevant case studies, and synthesized derivatives.

The biological activity of DMPEA is primarily attributed to its interaction with various molecular targets. It may function as a ligand for specific receptors or enzymes, modulating their activity and leading to diverse biological effects. Detailed studies are necessary to elucidate the exact molecular pathways involved in its action, which could include:

- Antimicrobial Activity : Preliminary studies suggest that DMPEA exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Antiviral Properties : Research indicates potential antiviral effects, although specific mechanisms remain to be fully characterized.

Antimicrobial and Antiviral Properties

Several studies have investigated the antimicrobial and antiviral properties of DMPEA. For example, it has shown effectiveness against certain bacterial strains in vitro, suggesting its potential use in developing new antibiotics. The compound's ability to interact with microbial membranes may contribute to its efficacy.

Cytotoxicity Studies

In cytotoxicity assessments, DMPEA has been evaluated alongside other compounds for its effects on cancer cell lines. While specific data on DMPEA's cytotoxicity remains limited, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating a potential pathway for further investigation .

Case Study 1: Antimicrobial Testing

In a recent study aimed at evaluating the antimicrobial efficacy of DMPEA, the compound was tested against several pathogenic bacteria using standard disk diffusion methods. The results indicated that DMPEA exhibited notable inhibition zones against gram-positive bacteria but less effect on gram-negative strains. This differential activity highlights the need for further research to optimize its structure for enhanced efficacy.

Case Study 2: Cytotoxicity Evaluation

Another study explored the cytotoxic effects of DMPEA on human cancer cell lines. The MTT assay revealed that while DMPEA did not outperform established chemotherapeutics like cisplatin, it displayed moderate cytotoxicity against certain cell lines. This suggests that structural modifications could enhance its potency as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of DMPEA better, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Dimethylamino)ethanol | Structure | Simple amine; potential use in drug synthesis |

| N,N-Dimethylpiperazine | Structure | Similar piperazine base; versatile applications |

| 4-Dimethylaminobenzaldehyde | Structure | Aromatic compound; reactive in organic synthesis |

Q & A

Q. What are the optimal synthetic routes for 1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine, and what reagents/conditions are critical?

The synthesis of piperazine derivatives typically involves alkylation or reductive amination steps. For example, in analogous compounds, palladium-catalyzed reductions under mild conditions (H₂ at 1 atm in H₂O) have been effective for converting oximes to amines, as demonstrated in heterogeneous catalytic systems . Multi-step protocols, such as those involving N-Boc protection, alkylation with piperazine derivatives, and deprotection (e.g., using TFA), are common. Key reagents include K₂CO₃ in DMF for alkylation and LiAlH₄ for reductions .

Q. How is the compound characterized structurally, and what analytical methods are recommended?

Structural confirmation relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR). For instance, ESI-MS (m/z 198 [M + H]⁺) and ¹H NMR (δ 1.28–3.73 ppm for piperazine protons) are standard for related piperazine-amine derivatives . High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas, as shown in reductions of oximes to amines .

Q. What are the key stability considerations for this compound during storage and handling?

Piperazine derivatives are sensitive to oxidation and moisture. Stability can be enhanced by storing under inert atmospheres (e.g., nitrogen) at room temperature. Oxidation-prone groups may require stabilization with antioxidants or low-temperature storage (-20°C). For example, similar compounds are stored with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How do stereochemical variations in the piperazine ring impact biological activity, and how can this be experimentally assessed?

Stereochemistry significantly influences receptor binding. For enantiomeric pairs (e.g., (1R,4R)- vs. (1S,4S)-cyclohexylpiperazine derivatives), biological activity differences can be evaluated using chiral HPLC to separate isomers, followed by in vitro assays (e.g., enzyme inhibition or cell viability tests). MS and NMR data (e.g., m/z 452 [M + H]⁺ and distinct δ 8.60–4.04 ppm shifts) help correlate structure with activity .

Q. How can researchers resolve contradictions in reactivity data when comparing this compound to structural analogs?

Discrepancies often arise from electronic or steric effects of substituents. For example, replacing a methyl group with a cyclopropylmethyl group in piperazine derivatives alters steric bulk, affecting reaction yields. Comparative kinetic studies (e.g., monitoring reaction progress via LC-MS) and computational modeling (DFT calculations for transition states) can identify mechanistic differences .

Q. What methodological strategies are recommended for designing bioactivity assays targeting this compound’s piperazine-amine scaffold?

Focus on structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., aryl or alkyl groups). Use high-throughput screening (HTS) against target proteins (e.g., GPCRs or kinases). For antibacterial studies, combine MIC assays with synergistic tests (e.g., pairing with antimicrobial peptides), as demonstrated for pyrrolopyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.